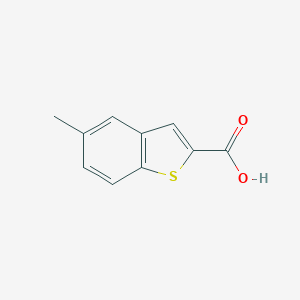

5-Methyl-1-benzothiophene-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-Methyl-1-benzothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-benzothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFWTHMQVXSBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345635 | |

| Record name | 5-Methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-62-0 | |

| Record name | 5-Methylbenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 5-Methyl-1-benzothiophene-2-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The benzothiophene core is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document offers a detailed, step-by-step methodology, delves into the underlying reaction mechanisms, and provides critical insights into experimental choices and potential challenges, tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, is a cornerstone in the field of medicinal chemistry.[1][2] The structural rigidity and electron-rich nature of the benzothiophene nucleus allow for diverse functionalization, leading to compounds with tailored biological activities. 5-Methyl-1-benzothiophene-2-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a variety of pharmacological effects, underscoring the importance of efficient and reliable synthetic access to this key intermediate.

Strategic Approach to the Synthesis

The synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid is most effectively approached through a multi-step sequence that first constructs the core 5-methyl-1-benzothiophene ring system, followed by the introduction of the carboxylic acid functionality at the C2 position. This strategy allows for better control over regioselectivity and generally results in higher overall yields. The selected pathway begins with the cyclization of a substituted thiophenol derivative to form the benzothiophene core, followed by functionalization.

Below is a graphical representation of the proposed synthetic workflow:

Caption: High-level workflow for the synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of (4-Methylphenylthio)acetaldehyde diethyl acetal

The initial step involves the synthesis of a key intermediate, (4-methylphenylthio)acetaldehyde diethyl acetal, through the reaction of 4-methylthiophenol with 2-bromoacetaldehyde diethyl acetal.

Reaction Scheme:

Caption: Synthesis of the acetal intermediate.

Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-methylthiophenol dropwise with stirring.

-

After the addition is complete, add 2-bromoacetaldehyde diethyl acetal dropwise to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Causality and Expertise: The use of a strong base like sodium ethoxide is crucial to deprotonate the thiol group of 4-methylthiophenol, forming the more nucleophilic thiophenolate anion. This anion then readily displaces the bromide from 2-bromoacetaldehyde diethyl acetal in an SN2 reaction. The acetal group is a protecting group for the aldehyde functionality, preventing unwanted side reactions during this step and the subsequent cyclization.

Step 2: Cyclization to 5-Methyl-1-benzothiophene

The synthesized acetal is then subjected to an acid-catalyzed intramolecular cyclization to form the 5-methyl-1-benzothiophene core.

Reaction Scheme:

Caption: Acid-catalyzed cyclization to form the benzothiophene core.

Protocol:

-

In a round-bottom flask, place polyphosphoric acid (PPA) and heat it to approximately 80-100 °C with stirring.

-

Add (4-methylphenylthio)acetaldehyde diethyl acetal dropwise to the hot PPA.

-

Continue heating and stirring the reaction mixture for a few hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the resulting mixture with an organic solvent (e.g., toluene or diethyl ether).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude 5-methyl-1-benzothiophene can be purified by vacuum distillation or column chromatography.

Causality and Expertise: Polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The acetal is first hydrolyzed in the acidic medium to reveal the aldehyde. The aldehyde is then protonated, making the carbonyl carbon highly electrophilic. The electron-rich aromatic ring attacks this electrophilic center, leading to cyclization. Subsequent dehydration and aromatization yield the stable 5-methyl-1-benzothiophene.

Step 3: Vilsmeier-Haack Formylation of 5-Methyl-1-benzothiophene

The next step involves the introduction of a formyl group at the C2 position of the benzothiophene ring, which is the most nucleophilic position.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation at the C2 position.

Protocol:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool a solution of anhydrous N,N-dimethylformamide (DMF) in an ice bath.

-

Add phosphorus oxychloride (POCl3) dropwise with stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

-

After the addition is complete, add a solution of 5-methyl-1-benzothiophene in DMF dropwise to the Vilsmeier reagent.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize it with a saturated sodium acetate or sodium hydroxide solution.

-

The precipitated product, 5-methyl-1-benzothiophene-2-carbaldehyde, is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Causality and Expertise: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. The reaction of POCl3 with DMF generates the electrophilic Vilsmeier reagent, chloroiminium cation [(CH3)2N=CHCl]+. The electron-rich C2 position of the benzothiophene ring attacks this electrophile, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.

Step 4: Oxidation of the Aldehyde to the Carboxylic Acid

The final step is the oxidation of the 2-formyl group to the desired 2-carboxylic acid.

Reaction Scheme:

Caption: Oxidation of the aldehyde to the final carboxylic acid product.

Protocol:

-

Suspend 5-methyl-1-benzothiophene-2-carbaldehyde in a mixture of acetone and water in a round-bottom flask.

-

Add a solution of potassium permanganate (KMnO4) in water dropwise to the stirred suspension. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

Continue stirring at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Filter off the manganese dioxide precipitate and wash it with hot water.

-

Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash it thoroughly with cold water, and dry it.

-

The crude 5-methyl-1-benzothiophene-2-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality and Expertise: Potassium permanganate is a strong oxidizing agent that effectively converts aldehydes to carboxylic acids. The reaction is typically carried out in a neutral or slightly alkaline medium. Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid. Other oxidizing agents like silver oxide (Tollens' reagent) or sodium chlorite can also be employed, potentially offering milder reaction conditions and higher selectivity in some cases.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid. Please note that yields are representative and may vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 4-Methylthiophenol | 2-Bromoacetaldehyde diethyl acetal, NaOEt | (4-Methylphenylthio)acetaldehyde diethyl acetal | 80-90 |

| 2 | (4-Methylphenylthio)acetaldehyde diethyl acetal | Polyphosphoric acid | 5-Methyl-1-benzothiophene | 70-80 |

| 3 | 5-Methyl-1-benzothiophene | POCl3, DMF | 5-Methyl-1-benzothiophene-2-carbaldehyde | 85-95 |

| 4 | 5-Methyl-1-benzothiophene-2-carbaldehyde | KMnO4 | 5-Methyl-1-benzothiophene-2-carboxylic acid | 75-85 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 5-Methyl-1-benzothiophene-2-carboxylic acid. By understanding the rationale behind each experimental step and the underlying reaction mechanisms, researchers can confidently reproduce this synthesis and potentially adapt it for the preparation of related benzothiophene derivatives. The self-validating nature of each protocol, with clear endpoints and purification procedures, ensures the integrity of the final product, a crucial aspect for its application in drug discovery and development.

References

- Kaur, H., & Singh, J. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Turkish Journal of Chemistry, 41(6), 920-954.

- G, P., & S, S. (2018). A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes. Benchchem.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1-benzothiophene-2-carboxylic acid

Introduction

5-Methyl-1-benzothiophene-2-carboxylic acid is a bicyclic aromatic compound belonging to the benzothiophene class of heterocyclic compounds. The benzothiophene scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials. A thorough understanding of the physicochemical properties of its derivatives, such as 5-Methyl-1-benzothiophene-2-carboxylic acid, is fundamental for researchers, scientists, and drug development professionals. These properties govern the molecule's behavior in different environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and potential applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-1-benzothiophene-2-carboxylic acid. It details both calculated and experimentally determined parameters where available and offers standardized, field-proven protocols for their empirical validation. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers.

Chemical Structure:

Caption: 2D Chemical Structure of 5-Methyl-1-benzothiophene-2-carboxylic acid.

Table 1: Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-methyl-1-benzothiophene-2-carboxylic acid | - |

| CAS Number | 1505-62-0 | [1] |

| Molecular Formula | C10H8O2S | - |

| Molecular Weight | 192.24 g/mol | - |

| Canonical SMILES | CC1=CC2=C(C=C1)SC(=C2)C(=O)O | - |

Calculated Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models provide valuable estimations of a compound's properties, guiding experimental design and resource allocation.[2]

Table 2: Calculated Physicochemical Properties

| Property | Value | Method | Notes |

| LogP (Octanol-Water Partition Coefficient) | 3.1 | XLogP3 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | Cactvs | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Cactvs | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 2 | Cactvs | The two oxygen atoms of the carboxylic acid. |

| Rotatable Bonds | 1 | Cactvs | The bond between the benzothiophene ring and the carboxylic acid group. |

Note: These values are computational estimations and require experimental verification.

Experimental Determination of Physicochemical Properties

While computational models are useful, experimentally derived data is the gold standard in scientific research. The following sections outline protocols for determining key physicochemical properties of 5-Methyl-1-benzothiophene-2-carboxylic acid.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy of the solid.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of 5-Methyl-1-benzothiophene-2-carboxylic acid into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

Causality: DSC is chosen for its high accuracy, small sample requirement, and ability to detect phase transitions other than melting. The heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter influencing a compound's ionization state at different pH values, which in turn affects its solubility, permeability, and target binding.[3][4]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a 1-5 mM solution of 5-Methyl-1-benzothiophene-2-carboxylic acid in a co-solvent system (e.g., water/methanol) to ensure solubility.

-

Titration:

-

Calibrate a pH electrode with standard buffers.

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH) at a constant temperature (e.g., 25 °C).

-

Record the pH as a function of the volume of titrant added.

-

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized. Specialized software can be used for more accurate determination.

Causality: Potentiometric titration is a direct and reliable method for pKa determination.[5] The use of a co-solvent is necessary for compounds with low water solubility, and the effect of the co-solvent on the apparent pKa should be noted.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Solubility is a key determinant of a drug's bioavailability and is assessed in various media.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

-

Sample Preparation: Add an excess amount of solid 5-Methyl-1-benzothiophene-2-carboxylic acid to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The shake-flask method determines the thermodynamic equilibrium solubility, which is the most relevant measure for drug development.[6] Assessing solubility at different pH values is crucial for a carboxylic acid, as its ionization state and thus solubility will vary significantly.

Lipophilicity (LogD)

LogD, the distribution coefficient, is the measure of a compound's lipophilicity at a specific pH. It is a critical parameter for predicting membrane permeability and in vivo distribution.[6]

Experimental Protocol: Shake-Flask Method

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase with the other.

-

Distribution: Dissolve a known amount of 5-Methyl-1-benzothiophene-2-carboxylic acid in one of the phases. Mix equal volumes of the aqueous and organic phases in a vial.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and organic phases using HPLC-UV.

-

Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Causality: The shake-flask method is the traditional and most accepted method for LogD determination. Using pH 7.4 is standard for mimicking physiological conditions.

Expected Spectral Characteristics

Spectroscopic data provides unambiguous confirmation of a molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (typically >160 ppm). Signals for the aromatic and methyl carbons will also be observed in their respective expected regions.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carbonyl group will be present (around 1680-1710 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.24 g/mol ). The fragmentation pattern can provide further structural information.

Conclusion

The physicochemical properties of 5-Methyl-1-benzothiophene-2-carboxylic acid are essential for its development in any scientific application. This guide has provided a framework for understanding and determining these critical parameters. The outlined experimental protocols are robust and widely accepted in the scientific community. By combining computational predictions with rigorous experimental validation, researchers can build a comprehensive profile of this molecule, enabling its effective use in drug discovery and materials science.

References

-

Goldsmith, M. R., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 52(15), 8339–8348. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13662971, 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link].

-

Jurt, S., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(3), 231–239. [Link]

- Supporting Information for various chemical syntheses often contains NMR data for rel

-

Krzyzaniak, W., et al. (2022). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. Molecules, 27(19), 6263. [Link]

-

Jurt, S., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

-

Shultz, M. D. (2019). Physicochemical Properties. In Annual Reports in Medicinal Chemistry (Vol. 52, pp. 367-391). Elsevier. [Link]

-

Sureshbabu, P., et al. (2013). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2013(4), M799. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74713, 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link].

-

Sadek, M. M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of RORγt. ACS Omega, 6(4), 2898–2910. [Link]

-

Wang, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 13(10), 1221-1231. [Link]

- Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.

-

SpectraBase. 3-methyl-5-methoxybenzothiophene-2-carboxylic acid. Retrieved from [Link].

Sources

- 1. 5-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 1505-62-0 [chemicalbook.com]

- 2. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to 5-Methyl-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Methyl-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, structural features, synthesis, and potential applications, offering a technical resource for professionals in research and development.

Core Identification and Chemical Properties

5-Methyl-1-benzothiophene-2-carboxylic acid is a benzothiophene derivative characterized by a methyl group at the 5-position and a carboxylic acid group at the 2-position of the bicyclic heteroaromatic ring system.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and regulatory purposes. The key identifiers for 5-Methyl-1-benzothiophene-2-carboxylic acid are summarized below.

| Identifier | Value | Source |

| CAS Number | 1505-62-0 | [1][2][3][4][5] |

| IUPAC Name | 5-methyl-1-benzothiophene-2-carboxylic acid | [1] |

| Synonyms | 5-Methylbenzo[b]thiophene-2-carboxylic acid | [2] |

| Molecular Formula | C₁₀H₈O₂S | [2][3] |

| Molecular Weight | 192.24 g/mol | [1][2] |

| InChI | InChI=1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) | [1] |

| InChI Key | OUFWTHMQVXSBCF-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC2=C(C=C1)SC(=C2)C(=O)O | [2] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and application.

| Property | Value | Source |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | [1] |

| Boiling Point | 386.1°C at 760 mmHg |

Note: A specific melting point for this compound is not consistently reported in the available literature.

Molecular Structure and Spectroscopic Analysis

Structural Diagram

Caption: 2D structure of 5-Methyl-1-benzothiophene-2-carboxylic acid.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about their substitution pattern.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >160 ppm). The aromatic and methyl carbons will resonate in their expected regions.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching absorption for the carbonyl group will be observed around 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching bands for the aromatic rings, are also expected.[6]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.24 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the benzothiophene core.[7]

Synthesis and Reactivity

General Synthetic Workflow (Hypothetical)

Caption: A generalized workflow for the synthesis of the title compound.

Causality behind Experimental Choices:

-

Hydrolysis: The ester is cleaved using a base like sodium hydroxide in a mixture of water and a co-solvent like ethanol to ensure solubility of the starting material. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.

-

Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid. This step protonates the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the final carboxylic acid product.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[9] These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10]

While specific applications of 5-Methyl-1-benzothiophene-2-carboxylic acid are not extensively documented, its structural similarity to other biologically active benzothiophenes suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of new drug candidates.[11]

For instance, benzothiophene derivatives have been investigated as inhibitors of various enzymes and as modulators of cellular receptors.[12] The introduction of a methyl group at the 5-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Safety and Handling

Based on the available safety data for this compound and related structures, 5-Methyl-1-benzothiophene-2-carboxylic acid should be handled with care in a laboratory setting.

Hazard Identification

-

Hazard Statements:

-

Precautionary Statements:

Recommended Handling Practices

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (2-8°C).

Conclusion

5-Methyl-1-benzothiophene-2-carboxylic acid represents a chemical entity with significant potential for further exploration, particularly in the realm of drug discovery. Its well-defined chemical structure and the versatile reactivity of its carboxylic acid group make it an attractive starting point for the synthesis of more complex molecules with tailored biological activities. This guide has provided a foundational understanding of its key identifiers, properties, and potential applications, serving as a valuable resource for researchers and scientists working with this compound. Further investigation into its synthesis, biological profiling, and material science applications is warranted to fully unlock its potential.

References

-

PubChem. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

-

PubChem. 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

-

NIST WebBook. Benzo[b]thiophene, 5-methyl-. Retrieved from [Link]

-

ChemSynthesis. methyl 5-tert-butyl-1-benzothiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubMed. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Retrieved from [Link]

-

Wiley-VCH. 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

- Google Patents. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

-

ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

-

PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. 1 H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. Retrieved from [Link]

Sources

- 1. 1505-62-0 | 5-Methylbenzo[b]thiophene-2-carboxylic acid - AiFChem [aifchem.com]

- 2. 5-Methylbenzo[b]thiophene-2-carboxylic acid | 1505-62-0 | BAA50562 [biosynth.com]

- 3. CAS 1505-62-0 | 6H21-1-0W | MDL MFCD04969088 | 5-Methylbenzo[b]thiophene-2-carboxylic acid | SynQuest Laboratories [synquestlabs.com]

- 4. EnamineStore [enaminestore.com]

- 5. 5-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 1505-62-0 [chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester | C11H10O2S | CID 13662971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 5-Methyl-1-benzothiophene-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiophene core stands as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity. This bicyclic heteroaromatic system, where a benzene ring is fused to a thiophene ring, is a cornerstone in the development of numerous therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] This guide delves into a specific, promising subclass: derivatives of 5-Methyl-1-benzothiophene-2-carboxylic acid . While comprehensive research on this precise scaffold is emerging, this document synthesizes current knowledge from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. By examining the established biological activities and synthetic pathways of analogous benzothiophene-2-carboxylic acids, we can project the therapeutic potential and guide future research into this specific chemical space.

I. Synthetic Strategies: Building the Core Moiety

The synthetic accessibility of a compound class is paramount to its exploration in drug discovery. Benzothiophene-2-carboxylic acids can be constructed through several reliable synthetic routes. A common and effective method involves the reaction of a substituted thiophenol with an α-haloacetate, followed by intramolecular cyclization and hydrolysis. For the 5-methyl variant, the synthesis would logically commence from 4-methylthiophenol.

Experimental Protocol: Synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid

This protocol outlines a representative synthesis, which can be adapted for various derivatives.

Step 1: Synthesis of Ethyl 2-((4-methylphenyl)thio)acetate

-

To a stirred solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to Ethyl 5-Methyl-1-benzothiophene-2-carboxylate

-

The cyclization of the thioether intermediate is typically achieved under strong acid catalysis. A common reagent is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

-

Add the ethyl 2-((4-methylphenyl)thio)acetate (1.0 eq) to Eaton's reagent at room temperature.

-

Heat the mixture to 60-80°C and stir for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate. Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to 5-Methyl-1-benzothiophene-2-carboxylic acid

-

Dissolve the ethyl 5-methyl-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (3.0-5.0 eq).

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid (e.g., 2N HCl) to a pH of ~2-3.

-

The carboxylic acid will precipitate out of solution. Filter the solid, wash with cold water, and dry to obtain the final product.

Caption: Generalized synthetic workflow for 5-Methyl-1-benzothiophene-2-carboxylic acid.

II. Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzothiophene derivatives have shown considerable promise in this area.[3] For instance, acylhydrazone derivatives of benzothiophene-2-carboxylic acid have been synthesized and evaluated against multidrug-resistant Staphylococcus aureus (MRSA). One such derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated resistant strains of S. aureus.[3]

While specific data for 5-methyl derivatives is not yet widely published, the established activity of other substituted benzothiophene-2-carboxylic acids suggests that a library of 5-methyl analogues would be a valuable avenue for investigation. The 5-methyl group could modulate lipophilicity and steric interactions within the target binding site, potentially leading to enhanced potency or an altered antimicrobial spectrum.

Table 1: Representative Antimicrobial Activity of Benzothiophene Derivatives

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [3] |

| 3b | 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | P. aeruginosa | 0.61 (µM) | [4] |

| 3k | 6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | P. aeruginosa | 1.00 (µM) | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Prepare serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Anticancer Potential: Targeting the Engines of Malignancy

The benzothiophene scaffold is a recurring motif in the design of anticancer agents, particularly kinase inhibitors.[1][5] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Derivatives of 5-hydroxybenzothiophene have been identified as multi-target kinase inhibitors, demonstrating potent activity against several kinases including Clk1/4, DRAK1, and haspin.[1][5] One hydrazide derivative, 16b , showed significant growth inhibition in various cancer cell lines, with an IC₅₀ of 7.2 µM against U87MG glioblastoma cells. This compound was found to induce G2/M cell cycle arrest and apoptosis.[1]

Furthermore, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[6] These findings strongly support the investigation of 5-Methyl-1-benzothiophene-2-carboxylic acid derivatives as potential anticancer agents. The methyl group at the 5-position can influence the electronic properties and binding interactions of the molecule, which could be fine-tuned to achieve selectivity and potency for specific kinase targets.

Caption: Potential inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.

Table 2: Anticancer Activity of Relevant Benzothiophene Derivatives

| Compound ID | Scaffold | Target/Pathway | Activity (IC₅₀) | Cell Line | Reference |

| 16b | 5-hydroxybenzothiophene hydrazide | Multi-kinase | 7.2 µM | U87MG (Glioblastoma) | [1] |

| b19 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | RhoA/ROCK | Proliferation Inhibition | MDA-MB-231 (Breast) | [6] |

| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | Apoptosis Induction | EC₅₀ = 63.74 µg/mL | Caco-2 (Colon) | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

IV. Enzyme Inhibition: A Precise Mode of Action

Beyond kinase inhibition in cancer, benzothiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of other enzyme classes. Notably, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was discovered as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 µM.[8][9] BDK is a key regulator of branched-chain amino acid catabolism, and its inhibition is a potential therapeutic strategy for metabolic diseases like maple syrup urine disease. The binding of BT2 to BDK induces conformational changes that lead to the dissociation and degradation of the kinase.[8][9]

In another study, thiophene-2-carboxylic acids were identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders.[2] Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring were well-tolerated. This suggests that the 5-methyl group in 5-Methyl-1-benzothiophene-2-carboxylic acid could be a favorable substitution for DAO inhibition.

V. Future Perspectives and Research Directions

The evidence strongly suggests that derivatives of 5-Methyl-1-benzothiophene-2-carboxylic acid represent a fertile ground for drug discovery. The core scaffold is synthetically tractable, and the biological activities of closely related analogues are both potent and diverse.

Key future research directions should include:

-

Combinatorial Synthesis: The synthesis and characterization of a diverse library of 5-Methyl-1-benzothiophene-2-carboxylic acid derivatives, particularly amides and hydrazones, to explore the chemical space around this scaffold.

-

Broad Biological Screening: Comprehensive screening of this library against a wide panel of bacterial and fungal strains (including resistant isolates), cancer cell lines, and a diverse set of kinases and other relevant enzymes.

-

Mechanism of Action Studies: For any identified hits, in-depth mechanistic studies should be conducted to elucidate their molecular targets and pathways of action.

-

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the scaffold to build a robust SAR that can guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this promising class of molecules, paving the way for the development of next-generation medicines.

References

-

Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. Available from: [Link]

-

Nagata, R., et al. (2021). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Scientific Reports, 11(1), 1-10. Available from: [Link]

-

Petsom, A., et al. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1047. Available from: [Link]

-

Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Available from: [Link]

-

Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. Available from: [Link]

-

Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed, 24895126. Available from: [Link]

-

Gualtieri, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Available from: [Link]

-

Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. Available from: [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available from: [Link]

-

Wang, Y., et al. (2020). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Scientific Reports, 10(1), 1-11. Available from: [Link]

-

Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 989334. Available from: [Link]

-

Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed, 38989990. Available from: [Link]

-

Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14(4), 285-288. Available from: [Link]

-

Kaminskyy, D., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 1-8. Available from: [Link]

-

Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 1-13. Available from: [Link]

- Ono, M., et al. (2003). Benzothiophene derivatives and medicinal use thereof. Google Patents, US20030109570A1.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oiccpress.com [oiccpress.com]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5-Methyl-1-benzothiophene-2-carboxylic acid: Characterization and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-benzothiophene-2-carboxylic acid, a derivative of the benzothiophene scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Benzothiophenes are known to exhibit a wide range of biological activities and are core components in several pharmaceutical agents.[1] The precise characterization of this molecule is paramount for its application in drug design, synthesis, and quality control. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 5-Methyl-1-benzothiophene-2-carboxylic acid (CAS No. 1505-62-0).[2][3][4] The interpretation of this data offers a definitive structural fingerprint of the compound, crucial for its unambiguous identification and for understanding its chemical properties.

Molecular Structure and Spectroscopic Correlation

The structural features of 5-Methyl-1-benzothiophene-2-carboxylic acid are directly correlated with its spectroscopic signatures. The molecule consists of a bicyclic benzothiophene core, a methyl group at the 5-position, and a carboxylic acid group at the 2-position. Each of these components gives rise to characteristic signals in the NMR, IR, and MS spectra, which will be detailed in the following sections.

Caption: Proposed fragmentation pathway in electron ionization mass spectrometry.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic data from NMR, IR, and MS provide a complete and complementary picture for the structural elucidation and confirmation of 5-Methyl-1-benzothiophene-2-carboxylic acid. The characteristic signals and absorption bands discussed in this guide serve as a reliable reference for scientists and researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for scientific integrity and the advancement of research and development in related fields.

References

- BenchChem. (2025). Technical Support Center: Interpreting NMR Spectra of Dibenzothiophene Compounds.

-

LibreTexts, Chemistry. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Zhengzhou Alfa Chemical Co., Ltd. (n.d.). 5-Methyl-1-benzothiophene-2-carboxylic Acid; CAS No.: 1505-62-0. Retrieved from [Link]

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.

- Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2012). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 77(3), 1547-1557.

- Caddy, B., et al. (1968). Australian Journal of Chemistry, 21, 1853.

-

LibreTexts, Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Reagentia. (n.d.). Benzo[b]thiophene-2-carboxylic acid, 5-methyl- (1 x 100 mg). Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide.

-

ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. Retrieved from [Link]

- Roy, S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 89(6), 3781-3799.

- Gibson, H. W., et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 18(4), 622-629.

-

Chem-Express. (n.d.). CAS 1505-62-0|5-Methyl-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

-

AiFan Chem. (n.d.). 1505-62-0 | 5-Methylbenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1505-62-0 | 5-Methyl-benzo[b]thiophene-2-carboxylic acid | Catalog KOR-AS-5994. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Wang, X., et al. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. Journal of Heterocyclic Chemistry, 56(5), 1593-1598.

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

- Yu, B., et al. (2012). Supporting Information - The Royal Society of Chemistry. Green Chemistry.

-

American Chemical Society. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

Sources

The Emerging Potential of 5-Methyl-1-benzothiophene-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

The benzothiophene core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar geometry and electron-rich nature facilitate interactions with a diverse array of biological targets, making it a versatile scaffold for the design of novel therapeutic agents.[1][2] Numerous clinically approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole, feature this core moiety, underscoring its therapeutic relevance.[2] The derivatization of the benzothiophene ring system, particularly at the 2- and 3-positions, has yielded compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] This guide focuses on a specific, yet promising derivative: 5-Methyl-1-benzothiophene-2-carboxylic acid . While direct extensive research on this particular molecule is emerging, by examining the structure-activity relationships (SAR) of closely related analogs, we can delineate its significant potential in several key therapeutic areas. The presence of the 5-methyl group is anticipated to modulate the electronic and steric properties of the benzothiophene core, potentially enhancing target affinity, selectivity, and metabolic stability.

Core Molecular Attributes and Synthetic Strategy

The foundational structure of 5-Methyl-1-benzothiophene-2-carboxylic acid combines the benzothiophene nucleus with a carboxylic acid group at the 2-position and a methyl group at the 5-position. The carboxylic acid moiety is a critical functional group, capable of forming key hydrogen bonds and salt bridges with biological targets, while also serving as a handle for further chemical modification.[1] The 5-methyl group, an electron-donating substituent, can influence the overall electron density of the ring system, potentially impacting its interaction with target proteins and its metabolic profile.

General Synthetic Approach: A Step-by-Step Protocol

A common and adaptable method for the synthesis of substituted benzothiophene-2-carboxylic acids involves the cyclization of a substituted thiophenol with a suitable three-carbon synthon. The following protocol outlines a plausible pathway for the synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid

-

Step 1: Synthesis of 4-Methylthiophenol. This starting material can be synthesized from p-toluidine via diazotization followed by reaction with a sulfur source, such as potassium ethyl xanthate.

-

Step 2: S-Alkylation with Ethyl Bromoacetate. In a suitable solvent like ethanol or DMF, 4-methylthiophenol is reacted with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield ethyl 2-((4-methylphenyl)thio)acetate.

-

Step 3: Dieckmann Condensation and Cyclization. The resulting thioether is then subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide. This is followed by acidic workup and subsequent aromatization (often through air oxidation or with a mild oxidizing agent) to form the benzothiophene ring.

-

Step 4: Hydrolysis of the Ester. The ethyl 5-methyl-1-benzothiophene-2-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.

-

Step 5: Purification. The final product, 5-Methyl-1-benzothiophene-2-carboxylic acid, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Therapeutic Applications and Mechanistic Insights

Based on extensive research into analogous benzothiophene derivatives, 5-Methyl-1-benzothiophene-2-carboxylic acid is a promising candidate for development in several therapeutic areas.

Anticancer Activity

The benzothiophene scaffold is present in numerous compounds with demonstrated anticancer activity.[4][5] Derivatives have been shown to inhibit various cancer-relevant targets.

-

Multi-Kinase Inhibition: 5-Hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors, showing efficacy against kinases such as Clk1/4, DRAK1, and haspin.[4][5] The substitution at the 5-position appears to be crucial for this activity. A 5-methyl group could similarly contribute to potent and selective kinase inhibition.

-

Targeting the RhoA/ROCK Pathway: Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[6][7] The presence of a substituent at the 5-position, such as a 1-methyl-1H-pyrazol group, enhanced the anti-proliferative activity.[6][7] This suggests that the 5-position is a key site for modification to achieve potent RhoA/ROCK inhibition.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, U87MG for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: 5-Methyl-1-benzothiophene-2-carboxylic acid is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Workflow for Anticancer Drug Discovery with the Benzothiophene Scaffold

Caption: Workflow for anticancer drug discovery using the benzothiophene scaffold.

Anti-inflammatory Activity

Benzothiophene derivatives have been explored as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.[8][9][10]

-

COX/LOX Dual Inhibition: Some benzothiophene derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10] This dual inhibition is a desirable therapeutic strategy as it can lead to enhanced anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs. The carboxylic acid moiety is a common feature in many COX inhibitors, suggesting that 5-Methyl-1-benzothiophene-2-carboxylic acid could fit into the active sites of these enzymes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Ovine or human recombinant COX-2 enzyme is used. Arachidonic acid is used as the substrate.

-

Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the COX-2 enzyme, a heme cofactor, and the test compound (5-Methyl-1-benzothiophene-2-carboxylic acid) or a reference inhibitor (e.g., celecoxib) in a suitable buffer.

-

Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. After a defined incubation period at 37°C, the reaction is terminated.

-

Detection: The product of the reaction, prostaglandin E2 (PGE2), is quantified using a commercial enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathway of COX-2 in Inflammation

Caption: The COX-2 pathway in inflammation and potential inhibition by 5-Methyl-1-benzothiophene-2-carboxylic acid.

Antimicrobial Activity

The benzothiophene scaffold has been incorporated into molecules with significant antimicrobial properties.[11]

-

Antibacterial Agents: Benzothiophene acylhydrazone derivatives have been synthesized and evaluated as antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[11] The core benzothiophene structure is crucial for this activity. The 5-methyl substitution could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Bacterial strains such as Staphylococcus aureus (including MRSA strains) and Escherichia coli are used.

-

Culture Preparation: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: 5-Methyl-1-benzothiophene-2-carboxylic acid is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data Summary

While specific quantitative data for 5-Methyl-1-benzothiophene-2-carboxylic acid is not yet widely published, the following table provides representative IC50 values for analogous benzothiophene derivatives in various assays, illustrating the potential potency of this chemical class.

| Compound Class | Target/Assay | Representative IC50 | Reference |

| 5-Hydroxybenzothiophene hydrazide | Multi-kinase (Clk4) | 11 nM | [4] |

| 6-Methylbenzothiophene-2-carboxamide | Neurokinin-2 Receptor | Sub-nanomolar | [3][12] |

| Tetrahydrobenzothiophene derivative | COX-2 Inhibition | 0.31 µM | [8] |

| Benzothiophene acylhydrazone | S. aureus (MIC) | 4 µg/mL | [11] |

Conclusion and Future Directions

5-Methyl-1-benzothiophene-2-carboxylic acid represents a molecule of significant interest for medicinal chemists. By leveraging the well-established therapeutic potential of the benzothiophene scaffold, and considering the influential role of substitutions at the 5-position, this compound emerges as a promising starting point for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, enabling thorough exploration of structure-activity relationships. Future research should focus on the definitive synthesis and biological evaluation of 5-Methyl-1-benzothiophene-2-carboxylic acid and its derivatives to validate the potential outlined in this guide. Mechanistic studies to elucidate the precise molecular targets and pathways will be crucial for its progression as a viable drug candidate.

References

-

Abd El-Rahman, Y. A., Chen, P.-J., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

-

Altamura, M., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]

-

Bohrium. (n.d.). Structure−Activity Relationships of 6-Methyl-benzo[ b ]thiophene-2-carboxylic Acid (1-{( S )-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. Retrieved from [Link]

-

Gontijo, V. A. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

-

Li, J., et al. (2020). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 25(1), 187. [Link]

-

Pathak, C., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211. [Link]

-

Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]

-

Gicquel, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]

-

Benyahia, B., et al. (2021). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1224, 129031. [Link]

-

Sadek, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Journal of Medicinal Chemistry, 66(5), 3562–3582. [Link]

-

Bawa, S., & Kumar, S. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(6), 2329-2341. [Link]

-

ResearchGate. (n.d.). A brief summary of structure–activity relationship for benzothiophene.... Retrieved from [Link]

-

ResearchGate. (2016). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

-

Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]

-

Limban, C., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5), 5545-5553. [Link]

-

Grese, T. A., et al. (1997). Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146–167. [Link]

-

Ghorab, M. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

-

Roth, G. A., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1332–1340. [Link]

-

ChemSynthesis. (n.d.). 5-methyl-1-benzothiophene-2,3-dione. Retrieved from [Link]

-

Algso, M. A. S., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(4), 433-447. [Link]

-

Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

-

Ohtani, Y., et al. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Chemical & Pharmaceutical Bulletin, 50(7), 923-929. [Link]

-

ResearchGate. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

-

Chen, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

Sources

- 1. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]